3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex heterocyclic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazolidine-2,4-dione core, followed by the introduction of the piperidinyl and oxazole moieties through a series of coupling reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that minimize waste and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds containing the isoxazole moiety, such as 3,5-disubstituted isoxazoles, share some structural similarities.
Thiazolidinediones: This class of compounds, which includes drugs like pioglitazone, also features the thiazolidine-2,4-dione core.
Uniqueness
3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-13-8-23-15(21)18(13)10-3-5-17(6-4-10)14(20)11-7-12(22-16-11)9-1-2-9/h7,9-10H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJVVNVOZHDWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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